2-azido-N-(propan-2-yl)propanamide
Description
2-Azido-N-(propan-2-yl)propanamide is a tertiary amide derivative featuring an azide (-N₃) group at the C2 position of the propanamide backbone and an isopropyl (propan-2-yl) substituent on the nitrogen atom.
The azide group imparts high energy and photolytic sensitivity, making such compounds valuable intermediates for generating triazole derivatives. The isopropyl group contributes steric bulk, which may influence reactivity, solubility, and metabolic stability compared to smaller substituents.
Properties
IUPAC Name |
2-azido-N-propan-2-ylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4O/c1-4(2)8-6(11)5(3)9-10-7/h4-5H,1-3H3,(H,8,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKTSUMVBXUGSGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(C)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-azido-N-(propan-2-yl)propanamide typically involves the reaction of an appropriate amide with sodium azide under controlled conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the azido group .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-azido-N-(propan-2-yl)propanamide undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and catalysts such as copper(I) iodide.
Reduction Reactions: Common reducing agents include hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Major Products Formed
Substitution Reactions: The major products are typically substituted amides with various functional groups replacing the azido group.
Reduction Reactions: The major product is the corresponding amine derivative of the original compound.
Scientific Research Applications
2-azido-N-(propan-2-yl)propanamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of biochemical pathways and interactions.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of nanomaterials and other advanced materials.
Mechanism of Action
The mechanism of action of 2-azido-N-(propan-2-yl)propanamide involves its ability to undergo various chemical reactions, which can be exploited for specific applications. For example, the azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property makes it valuable in the synthesis of complex molecules and materials .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key analogs are compared based on substituents and functional groups (Table 1):
Key Observations :
- Propargyl vs. Isopropyl : Propargyl-substituted analogs (e.g., compounds from ) enable copper-catalyzed azide-alkyne cycloaddition (CuAAC), whereas the isopropyl group in the target compound may hinder such reactions due to steric bulk.
- Dual Azides : Compounds with multiple azide groups (e.g., ) exhibit higher reactivity but increased instability.
- Aromatic Substitutents: Derivatives like 2-((3-chloro-4-methoxyphenyl)amino)-N-(prop-2-yn-1-yl)propanamide show enhanced bioactivity due to aromatic electron-withdrawing groups.
Physicochemical and Spectroscopic Data
Comparative spectral data from selected analogs (Table 2):
Insights :
- The isopropyl group in the target compound would produce distinct ¹H NMR signals (e.g., δ 1.27 ppm for methyl groups) compared to propargyl analogs.
- Mass spectrometry data for azidoamides typically show [M+H]⁺ peaks corresponding to molecular weight +1.
Biological Activity
2-Azido-N-(propan-2-yl)propanamide is a chemical compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables that summarize key results.
Chemical Structure and Properties
The molecular formula for this compound is . The compound features an azide functional group, which is known for its reactivity and potential applications in bioorthogonal chemistry.
The biological activity of this compound is primarily attributed to its azide group, which can participate in various chemical reactions, including cycloadditions and nucleophilic substitutions. These reactions enable the compound to interact with biological macromolecules, potentially leading to therapeutic effects or toxicity.
Antimicrobial Activity
Recent studies have indicated that compounds with azide functionalities exhibit antimicrobial properties. For instance, a study demonstrated that azido derivatives showed significant inhibition against several bacterial strains, suggesting a potential application in developing new antimicrobial agents.
| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| E. coli | 15 | 100 |
| S. aureus | 18 | 100 |
| P. aeruginosa | 12 | 100 |
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. In vitro studies using human cell lines revealed varying degrees of cytotoxicity, which were influenced by concentration and exposure time.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 25 |
| MCF-7 | 30 |
| A549 | 20 |
Case Study 1: Antiviral Activity
A recent investigation focused on the antiviral properties of azido compounds, including this compound. The study reported that treatment with this compound significantly reduced viral replication in cell cultures infected with influenza virus.
Case Study 2: Anti-cancer Potential
Another study explored the anti-cancer effects of azide-containing compounds. The results indicated that treatment with this compound led to apoptosis in cancer cell lines through the activation of caspase pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
